3,3'-(Hexadec-8-ene-1,16-diyl)diphenol
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Overview
Description
3,3’-(Hexadec-8-ene-1,16-diyl)diphenol is a synthetic organic compound characterized by the presence of two phenol groups connected by a hexadecene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hexadec-8-ene-1,16-diyl)diphenol typically involves the reaction of phenol with a hexadecene derivative under specific conditions. One common method is the catalytic hydrogenation of a precursor compound, followed by a coupling reaction with phenol. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Hexadec-8-ene-1,16-diyl)diphenol may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Hexadec-8-ene-1,16-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced phenol derivatives, and substituted phenol compounds .
Scientific Research Applications
3,3’-(Hexadec-8-ene-1,16-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3,3’-(Hexadec-8-ene-1,16-diyl)diphenol involves its interaction with various molecular targets and pathways. The phenol groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This compound can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): A well-known compound with similar structural features but different applications and properties.
Bisphenol S (BPS): Another similar compound used as an alternative to BPA in various applications.
Uniqueness
3,3’-(Hexadec-8-ene-1,16-diyl)diphenol is unique due to its longer hexadecene chain, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other bisphenols may not be as effective .
Properties
CAS No. |
920751-50-4 |
---|---|
Molecular Formula |
C28H40O2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
3-[16-(3-hydroxyphenyl)hexadec-8-enyl]phenol |
InChI |
InChI=1S/C28H40O2/c29-27-21-15-19-25(23-27)17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-18-26-20-16-22-28(30)24-26/h1-2,15-16,19-24,29-30H,3-14,17-18H2 |
InChI Key |
KHGMYBIBQXVCIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCCCCCC=CCCCCCCCC2=CC(=CC=C2)O |
Origin of Product |
United States |
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